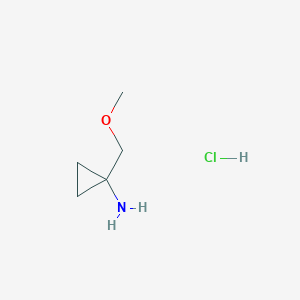
1-Azetidin-3-yl-pyrrol-hydrochlorid
Übersicht
Beschreibung
1-Azetidin-3-yl-pyrrol hydrochloride is a chemical compound with the CAS Number: 1167055-98-2 . It has a molecular weight of 158.63 . The compound is an oil in its physical form .
Synthesis Analysis
The synthesis of azetidines, including 1-Azetidin-3-yl-pyrrol hydrochloride, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of p-toluene sulphonic acid (p-Ts.OH)- catalyzed reaction of racemic-azetidine-2,3-diones with enantiomerically pure cis and trans-4- hydroxy-L-proline in refluxing ethanol .Molecular Structure Analysis
The InChI code for 1-Azetidin-3-yl-pyrrol hydrochloride is 1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H .Chemical Reactions Analysis
Azetidines, including 1-Azetidin-3-yl-pyrrol hydrochloride, have been used in various chemical reactions. For example, an intramolecular amination of organoboronates provides azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .Physical And Chemical Properties Analysis
1-Azetidin-3-yl-pyrrol hydrochloride is an oil in its physical form . It has a molecular weight of 158.63 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von β-Lactam-Antibiotika
Der Azetidin-Rest ist ein zentrales Strukturelement in β-Lactam-Antibiotika, die für die Behandlung bakterieller Infektionen unerlässlich sind. Die Synthese von 3-Pyrrol-substituierten 2-Azetidinonen, die aus 1-Azetidin-3-yl-pyrrol-hydrochlorid gewonnen werden können, ist entscheidend für die Entwicklung neuer Antibiotika . Diese Verbindung dient als Baustein für die Herstellung neuartiger β-Lactam-Ringe, was möglicherweise zu neuen Therapeutika führt.
Organische Synthese: Aza-Michael-Additionsreaktionen
In der organischen Synthese kann this compound an Aza-Michael-Additionsreaktionen teilnehmen. Dieser Prozess wird zur Herstellung funktionalisierter Azetidin-Derivate eingesetzt, die wertvolle Zwischenprodukte für die Synthese einer breiten Palette von heterozyklischen Verbindungen sind . Diese Derivate können weitere Reaktionen wie die Suzuki-Miyaura-Kreuzkupplung durchlaufen, wodurch der Nutzen des Azetidin-Rings in der Synthesechemie erweitert wird.
Chemische Synthese: Grüne Katalyse
Die Verbindung wird in Ansätzen der grünen Chemie verwendet, wie z. B. der jodkatalysierten Synthese unter Mikrowellenbestrahlung . Diese Methode ist umweltfreundlich und effizient und ermöglicht die schnelle Synthese von Pyrrol-substituierten Azetidinonen ohne die Notwendigkeit harter Bedingungen oder toxischer Lösungsmittel.
Pharmakologie: Medikamentendesign und -entdeckung
In der Pharmakologie ist der Azetidin-Ring in this compound ein Pharmakophor, der Peptidbindungen imitieren kann. Er wird im Medikamentendesign verwendet, um Moleküle zu erzeugen, die mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren können, um deren Aktivität zu modulieren . Dies hat Auswirkungen auf die Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Umweltwissenschaften: Potenzielle Anwendungen
Obwohl direkte Anwendungen in der Umweltwissenschaft in den Suchergebnissen nicht im Detail beschrieben werden, deutet die Rolle der Verbindung in grünen Synthesemethoden auf ihr Potenzial bei der Entwicklung umweltverträglicher chemischer Prozesse hin. Dies könnte zu weniger gefährlichem Abfall und geringerem Energieverbrauch in industriellen Anwendungen führen.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Azetidines, including 1-Azetidin-3-yl-pyrrol hydrochloride, have received increased attention in organic synthesis due to their unique properties and the discovery of azetidine-containing natural products . Future research may focus on the development of new synthetic methodologies and the exploration of the biological activities of azetidine derivatives .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHGRUGGKNQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-98-2 | |
| Record name | 1-(azetidin-3-yl)-1H-pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)


![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)




![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
